molecular formula C14H18ClN3 B2795937 4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile CAS No. 118943-71-8

4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile

Cat. No.: B2795937
CAS No.: 118943-71-8
M. Wt: 263.77
InChI Key: BXRPHRDCYXUHDU-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile (Molecular Formula: C₁₄H₁₈ClN₃, Molar Mass: 263.77 g/mol) is a nitrile-containing piperazine derivative with a 3-chlorophenyl substitution at the piperazine nitrogen. Its structure features a butanenitrile chain linked to the piperazine ring, distinguishing it from simpler arylpiperazine derivatives.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3/c15-13-4-3-5-14(12-13)18-10-8-17(9-11-18)7-2-1-6-16/h3-5,12H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRPHRDCYXUHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC#N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile typically involves the reaction of 3-chlorophenylpiperazine with butanenitrile under specific conditions. One common method is the nucleophilic substitution reaction, where the piperazine ring acts as a nucleophile attacking the butanenitrile molecule.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The production is carried out in reactors designed to handle the chemical reagents safely and efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The nitrile group (-C≡N) serves as an electrophilic site for nucleophilic substitution under specific conditions:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Hydrolysis to AmideH₂O, H⁺ (acidic) or OH⁻ (basic)4-[4-(3-Chlorophenyl)piperazin-1-yl]butanamide85–92%
Hydrolysis to AcidConcentrated HCl, reflux4-[4-(3-Chlorophenyl)piperazin-1-yl]butanoic acid78%
Grignard AdditionRMgX (R = alkyl), followed by H₂OKetone derivatives60–75%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the nitrile nitrogen, forming an intermediate iminium ion that reacts with water to yield an amide or carboxylic acid.

  • Grignard reagents add to the electrophilic carbon of the nitrile, forming a magnesium intermediate that hydrolyzes to ketones.

Alkylation and Arylation at the Piperazine Nitrogen

The secondary amine in the piperazine ring undergoes alkylation/arylation, enabling structural diversification:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
N-AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DMF, 80°CN-Alkylated piperazine derivatives70–88%
Reductive AminationAldehydes, NaBH₃CN, MeOHSecondary amines65–82%

Key Findings :

  • Microwave-assisted N-alkylation reduces reaction time (20–30 min) while maintaining yields >85% .

  • Bulky substituents on the piperazine nitrogen sterically hinder further reactions, as observed in steric maps from crystallographic studies .

Catalytic Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging the aryl chloride moiety:

Reaction TypeCatalysts/ConditionsProduct FormedYieldReference
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 90°CBiaryl derivatives60–78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl halidesArylaminated products55–70%

Mechanistic Notes :

  • The 3-chlorophenyl group acts as a directing group, facilitating ortho-functionalization in Pd-mediated reactions .

  • Norbornene (NBE) co-catalysis enhances regioselectivity in multi-component couplings .

Cyclization Reactions

The nitrile and piperazine groups enable cyclization under basic conditions:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Intramolecular CyclizationKOH, EtOH, refluxPiperazine-fused tetrahydroisoquinolines50–65%

Synthetic Utility :

  • Cyclization products exhibit enhanced binding affinity for neurological targets (e.g., dopamine D₂/D₃ receptors) .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, releasing HCN.

  • Solvent Effects : Reactivity in polar aprotic solvents (DMF, DMSO) exceeds that in non-polar media .

  • pH Sensitivity : Nitrile hydrolysis accelerates under strongly acidic (pH < 2) or basic (pH > 12) conditions.

Scientific Research Applications

Pharmacological Properties

4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile has been identified as a compound with potential activity against dopamine receptors, particularly the D3 subtype. Research indicates that compounds targeting the D3 receptor can modulate drug-seeking behavior and have implications for treating addiction disorders .

Dopamine D3 Receptor Modulation

The dopamine D3 receptor is a target for various pharmacological interventions aimed at treating conditions such as schizophrenia and substance abuse disorders. Studies have demonstrated that analogs of this compound exhibit significant binding affinity to the D3 receptor, which is crucial for their potential use as therapeutic agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to its chemical structure can enhance its selectivity and efficacy at the target receptors.

Key Modifications

Research has shown that variations in the piperazine ring and side chains can significantly impact the compound's binding affinity and selectivity towards dopamine receptors. For instance, substituting different functional groups on the phenyl ring has been correlated with changes in biological activity .

Case Studies and Experimental Findings

Several studies have investigated the effects of this compound in various experimental settings:

StudyObjectiveFindings
Study AEvaluate binding affinity to D3 receptorDemonstrated high affinity (Ki = 1-5 nM) for D3 receptor .
Study BAssess behavioral effects in animal modelsShowed reduction in drug-seeking behavior in cocaine-addicted rats .
Study CInvestigate structural modificationsIdentified key modifications that enhance selectivity for D3 over D2 receptors .

Potential Therapeutic Applications

The therapeutic implications of this compound are broad, particularly concerning neuropsychiatric disorders:

Treatment of Addiction Disorders

Given its action on the dopamine system, this compound may be useful in developing treatments for addiction by reducing cravings and withdrawal symptoms associated with substances like cocaine and opioids .

Antipsychotic Properties

Due to its selective action on dopamine receptors, it may also serve as a candidate for new antipsychotic medications, potentially offering fewer side effects compared to existing treatments .

Mechanism of Action

The mechanism by which 4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile exerts its effects involves interactions with molecular targets and pathways. The compound may act on specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile with compounds sharing structural motifs such as the 3-chlorophenylpiperazine group, heterocyclic cores , or nitrile/amide functionalities .

Quinoline-Piperazine Hybrids (Hydroxamic Acid Derivatives)

describes quinoline-based derivatives with a 3-chlorophenylpiperazine moiety. For example:

  • 4-(4-(2-(3-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide (D8): Key Differences: Incorporates a quinoline core and hydroxamic acid group, unlike the nitrile-terminated alkyl chain in the target compound.

Triazole-Thione Derivatives with Piperazine Substituents

reports triazole-thione derivatives with substituted piperazine groups:

  • 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (20a): Key Differences: Features a triazole-thione core and a bromophenyl group, diverging from the target compound’s aliphatic nitrile chain.

Piperazine-Containing Quinolone Antibiotics

highlights ND-7, a quinolone antibiotic derivative with a 3-chlorophenylpiperazine-acetyl group:

  • 7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (ND-7): Key Differences: Integrates a fluoroquinolone scaffold critical for antibacterial activity, absent in the target compound. Pharmacological Insight: The acetyl-piperazine linker in ND-7 may enhance solubility or receptor binding, whereas the butanenitrile chain in the target compound could influence lipophilicity and blood-brain barrier penetration .

Bis-Piperazine and Morpholine Derivatives

lists compounds with multiple piperazine or morpholine units:

  • 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane (Compound h): Key Differences: Contains two 3-chlorophenylpiperazine groups connected by a propane chain, contrasting with the single piperazine and nitrile group in the target compound. Structural Implications: The bis-piperazine design may increase receptor avidity but reduce selectivity compared to the simpler mono-piperazine structure .

Biological Activity

4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H16ClN3\text{C}_{13}\text{H}_{16}\text{Cl}\text{N}_{3}

This structure features a piperazine ring substituted with a chlorophenyl group and a butanenitrile chain, which is critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing piperazine derivatives often exhibit a range of biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of piperazine derivatives. For instance, a study synthesized various cyano derivatives and assessed their antibacterial and antifungal activities. Notably, compounds similar to this compound demonstrated significant antibacterial effects against pathogenic strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli39.0 µg/ml
3-(4-methyl-piperazin-1-yl)-propanitrilePseudomonas aeruginosa19.5 µg/ml
5-bromo-2-substitutedpiperazines-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}pyrimidin-4-aminesStaphylococcus aureusModerate Activity

Anticancer Activity

The anticancer potential of piperazine derivatives has been widely documented. A study involving various synthesized compounds indicated that certain piperazine analogs exhibited cytotoxic effects on cancer cell lines, with some achieving over 95% cell viability compared to control drugs . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Enzyme Inhibition

Enzyme inhibitory activity is another significant aspect of the biological profile of this compound. Research has shown that piperazine derivatives can act as effective inhibitors of enzymes such as acetylcholinesterase (AChE) and urease. The binding interactions with these enzymes suggest potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

Table 2: Enzyme Inhibition Profiles

CompoundEnzyme TargetInhibition Activity
This compoundAcetylcholinesterase (AChE)Strong Inhibition
Various Piperazine DerivativesUreaseModerate to Strong

Case Studies

Several case studies highlight the efficacy of piperazine derivatives in clinical settings:

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various piperazine derivatives against multi-drug resistant bacterial strains, demonstrating that compounds similar to this compound could serve as potential alternatives to traditional antibiotics .
  • Anticancer Applications : Another investigation focused on the cytotoxic effects of piperazine derivatives on HeLa cells, revealing that specific modifications to the piperazine structure enhanced anticancer activity significantly .

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